1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

Description

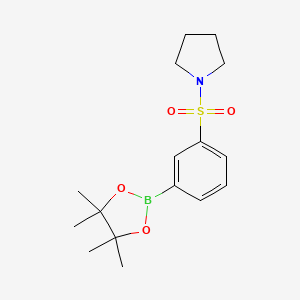

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0) is a boronic ester-containing compound widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its molecular formula is C₁₆H₂₄BNO₄S, with a molecular weight of 337.24 g/mol. The compound features a pyrrolidine ring linked via a sulfonyl group to a phenyl ring substituted with a pinacol boronate ester. This structural motif enhances its solubility in organic solvents and facilitates its role in synthesizing biaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-8-7-9-14(12-13)23(19,20)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYYYRXOMWSFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137729 | |

| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509932-05-1 | |

| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509932-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves multiple stepsThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of arylboronic esters with diverse substitutions. Key structural variations among analogs include:

Position of the boronate ester (para vs. meta on the phenyl ring).

Substituents on the phenyl ring (e.g., halogens, methyl, sulfonyl groups).

Heterocyclic modifications (e.g., pyrrolidine vs. piperidine or piperazine).

Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The sulfonyl group in the target compound reduces electron density at the boron center compared to benzyl-linked analogs (e.g., 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine, CAS 857283-63-7), slowing transmetallation in cross-coupling reactions but improving stability .

- Halogen Substituents: Chloro and fluoro analogs (e.g., 1256360-54-9 and 1256360-38-9) exhibit enhanced electrophilicity, accelerating coupling with electron-rich aryl halides .

- Heterocyclic Modifications: Piperazine derivatives (e.g., 1033743-79-1) show higher solubility in polar solvents due to increased hydrogen-bonding capacity .

Research Findings

Suzuki-Miyaura Coupling Efficiency:

- The target compound (928657-21-0) demonstrates moderate reactivity in couplings with aryl chlorides, requiring elevated temperatures (80–100°C) compared to fluoro- or chloro-substituted analogs, which react at 60–80°C .

- Piperazine derivatives (e.g., 1033743-79-1) achieve >90% yield in couplings with iodobenzene under mild conditions (Pd(PPh₃)₄, 50°C) .

Stability Under Ambient Conditions:

- Sulfonyl-containing boronic esters (e.g., 928657-21-0) are stable at room temperature for >6 months, whereas benzyl-linked analogs (e.g., 857283-63-7) require refrigeration to prevent hydrolysis .

Biological Activity: Fluorinated analogs (1256360-38-9) show improved binding to kinase targets (IC₅₀ = 12 nM vs. 45 nM for the non-fluorinated parent compound) due to enhanced hydrophobic interactions .

Biological Activity

The compound 1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]pyrrolidine

- Molecular Formula : C₁₄H₁₉B₁O₂S

- Molecular Weight : 301.24 g/mol

- CAS Number : Not specifically listed in the provided data.

Biological Activity Overview

Research on the biological activity of this compound suggests several potential effects:

- Anticancer Properties : Preliminary studies indicate that compounds containing a pyrrolidine moiety can exhibit anticancer activity. The mechanism is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.

- Kinase Inhibition : The presence of the dioxaborolane group is known to enhance binding affinity to certain protein targets. For instance, studies have shown that related compounds can inhibit kinases such as CDK6 and PDGFRA, which are implicated in various cancers .

- Neuroprotective Effects : Some derivatives of pyrrolidine have demonstrated neuroprotective properties by modulating pathways associated with neuroinflammation and oxidative stress .

The biological mechanisms through which this compound exerts its effects may include:

- Inhibition of Kinase Activity : By binding to the active sites of kinases such as GSK-3β and others involved in cell signaling pathways.

- Modulation of Protein Interactions : The compound may disrupt protein-protein interactions critical for cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What are the recommended synthetic routes for 1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine?

Methodological Answer: The synthesis typically involves two key steps:

Suzuki-Miyaura Coupling : Introduce the boronic ester group to the phenyl ring using palladium catalysts (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in polar aprotic solvents like dioxane or THF .

Sulfonylation : React pyrrolidine with a sulfonyl chloride derivative of the boronic ester-containing phenyl group. Pyridine or DMF is often used to neutralize HCl byproducts and enhance reaction efficiency .

Example Reaction Conditions:

| Step | Reagents/Conditions |

|---|---|

| Boronic Ester Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C, 12–24 h |

| Sulfonylation | Pyrrolidine, sulfonyl chloride, pyridine, RT, 6 h |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. How can computational chemistry aid in designing experiments involving this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states for Suzuki coupling, identifying steric/electronic effects of the sulfonyl-pyrrolidine group on reactivity .

- Solvent Optimization : Predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS simulations .

- Data Integration : Combine computational results with experimental screening (e.g., varying Pd catalysts) to narrow optimal conditions .

Example Workflow:

Perform DFT calculations to map energy barriers for boronic ester coupling.

Validate predictions via high-throughput screening of Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).

Use machine learning to correlate computational descriptors (e.g., Fukui indices) with experimental yields .

Q. How to resolve contradictions in coupling reaction yields when using different palladium catalysts?

Methodological Answer:

- Ligand Screening : Test phosphine (e.g., PPh₃) vs. N-heterocyclic carbene (NHC) ligands to address steric hindrance from the sulfonyl-pyrrolidine group .

- Base Optimization : Replace K₂CO₃ with weaker bases (e.g., CsF) to mitigate boronic ester hydrolysis .

- Controlled Experiments : Compare yields under inert (N₂) vs. ambient conditions to assess oxygen/moisture sensitivity .

Example Case Study:

| Catalyst System | Yield (%) | Notes |

|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | 45 | Baseline |

| PdCl₂(dppf)/CsF | 72 | Improved steric tolerance |

| Pd(OAc)₂/XPhos | 68 | Enhanced electron-deficient coupling |

Q. What strategies optimize the sulfonylation step during synthesis?

Methodological Answer:

- Solvent Selection : Use pyridine as both solvent and base to trap HCl, improving reaction efficiency .

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., pyrrolidine oxidation) .

- Workup Protocol : Extract unreacted sulfonyl chloride with NaHCO₃ washes to isolate pure product .

Example Optimization Table:

| Condition | Outcome |

|---|---|

| Pyridine, 0°C | 85% yield, minimal byproducts |

| DMF, RT | 60% yield, significant hydrolysis |

Q. How to design derivatives of this compound for enhanced reactivity in cross-coupling reactions?

Methodological Answer:

- Boronic Ester Modifications : Replace tetramethyl dioxaborolane with pinacol boronate to alter steric bulk .

- Sulfonyl Group Substitution : Introduce electron-withdrawing groups (e.g., CF₃) to activate the aryl ring for faster coupling .

- Pyrrolidine Functionalization : Incorporate chiral centers or fluorinated substituents to influence stereoselectivity .

Example Derivative Data:

| Derivative | Suzuki Coupling Yield (%) | Notes |

|---|---|---|

| Parent Compound | 72 | Baseline |

| CF₃-Substituted | 89 | Enhanced activation |

| Chiral Pyrrolidine | 68 (95% ee) | Stereoselective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.